molecular formula C14H11ClO2 B7763145 Methyl 4'-chloro[1,1'-biphenyl]-3-carboxylate

Methyl 4'-chloro[1,1'-biphenyl]-3-carboxylate

Cat. No.: B7763145
M. Wt: 246.69 g/mol
InChI Key: HUGWWAOXLBJUCT-UHFFFAOYSA-N
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Description

Methyl 4'-chloro[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative that serves as a versatile chemical building block and key scaffold in medicinal chemistry and drug discovery research. The biphenyl core structure is a fundamental backbone in synthetic organic chemistry and is omnipresent in many biologically active compounds and marketed drugs . Biphenyl derivatives are significant intermediates used to produce an extensive range of compounds with diverse pharmacological activities, including antifungal, antibacterial, antimicrobial, anti-inflammatory, and antitumor properties . This compound is particularly valuable as a synthetic precursor in the discovery of positive allosteric modulators (PAMs) for metabotropic glutamate receptors (mGluRs) . Research into mGluR2 allosteric modulators shows promise for the treatment of central nervous system disorders such as cocaine dependence, with related biphenyl compounds demonstrating the ability to decrease cocaine self-administration in preclinical models without affecting responses for non-drug reinforcers . The structure features a biphenyl system with chloro and methyl ester functional groups, making it a suitable substrate for further synthetic modifications via cross-coupling reactions, a common approach in the synthesis and functionalization of biphenyl scaffolds . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-chlorophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-17-14(16)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGWWAOXLBJUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Characterization and Structural Elucidation

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic analysis is fundamental to elucidating the precise structure of Methyl 4'-chloro[1,1'-biphenyl]-3-carboxylate. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its functional groups and atomic arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure, which consists of a biphenyl (B1667301) core with a methyl carboxylate group on one ring and a chlorine atom on the other.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the ester group.

Aromatic Region (approx. 7.0-8.3 ppm): The eight protons on the biphenyl rings would appear in this region. The substitution pattern—a 3-carbomethoxy group on one ring and a 4'-chloro group on the other—would lead to a complex series of multiplets. The proton ortho to the ester group (at position 2) is expected to be the most downfield-shifted proton due to the deshielding effect of the carbonyl.

Methyl Protons (approx. 3.9 ppm): The three protons of the methyl group (-OCH₃) in the ester functional group would appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, with a molecular formula of C₁₄H₁₁ClO₂, the spectrum would display 14 distinct signals under ideal conditions.

Carbonyl Carbon (approx. 166-167 ppm): The carbon atom of the ester's carbonyl group (C=O) is typically found in this downfield region.

Aromatic Carbons (approx. 125-145 ppm): The twelve carbon atoms of the two phenyl rings would resonate in this range. The carbons directly attached to the chlorine atom and the ester group, as well as the carbons at the biphenyl linkage (C1 and C1'), would have characteristic chemical shifts influenced by these substituents.

Methyl Carbon (approx. 52 ppm): The carbon of the methyl ester group (-OCH₃) would appear as a distinct signal in the upfield region of the spectrum.

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons~ 7.0 - 8.3Multiplets
Methyl Protons (-OCH₃)~ 3.9Singlet
Carbon TypePredicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)~ 166 - 167
Aromatic Carbons~ 125 - 145
Methyl Carbon (-OCH₃)~ 52

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1730-1715 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

C-O Stretch: The stretching of the C-O single bond of the ester group would produce a strong band in the 1300-1200 cm⁻¹ region.

Aromatic C=C Stretches: Multiple sharp bands of variable intensity would appear in the 1600-1450 cm⁻¹ range, which are characteristic of the carbon-carbon double bonds within the aromatic rings.

Aromatic C-H Stretch: A peak or group of peaks would be observed just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, indicating C-H bonds where the carbon is part of an aromatic ring.

C-Cl Stretch: The vibration of the carbon-chlorine bond is expected to give rise to a band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Functional GroupCharacteristic Absorption Range (cm⁻¹)Intensity
Ester C=O Stretch1730 - 1715Strong
Ester C-O Stretch1300 - 1200Strong
Aromatic C=C Stretch1600 - 1450Variable, Sharp
Aromatic C-H Stretch3100 - 3000Variable
C-Cl Stretch800 - 600Medium to Strong

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₄H₁₁ClO₂, giving it a molecular weight of approximately 246.69 g/mol . chemicalbook.com

The electron ionization (EI) mass spectrum would be expected to show:

Molecular Ion Peak (M⁺): A prominent peak at an m/z value corresponding to the molecular weight (~246).

Isotope Peak (M+2): Due to the natural abundance of the ³⁷Cl isotope, a characteristic peak would be observed at m/z ~248, with an intensity approximately one-third of the molecular ion peak. This M⁺/(M+2) ratio is a definitive indicator of the presence of a single chlorine atom in the molecule.

Fragmentation Peaks: Common fragmentation pathways would likely include the loss of the methoxy group (-OCH₃) to give a peak at m/z ~215, or the loss of the entire carbomethoxy group (-COOCH₃) resulting in a peak at m/z ~187.

X-ray Crystallography for Solid-State Structural Analysis

In the solid state, the two phenyl rings of the biphenyl system are typically twisted relative to each other due to steric hindrance between the ortho-hydrogen atoms. nih.gov The angle between the planes of the two rings, known as the dihedral angle, is influenced by the nature and position of the substituents. For this compound, a non-planar conformation with a significant dihedral angle is expected. The crystal packing would be influenced by intermolecular interactions, potentially including weak hydrogen bonds and halogen interactions. A complete analysis would provide precise bond lengths, bond angles, and unit cell parameters.

Elemental Composition Analysis

Elemental analysis is a quantitative method used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. For halogen-containing compounds, specific analysis for the halogen is also performed. This technique is used to confirm the empirical and molecular formula of a synthesized compound.

Based on the molecular formula C₁₄H₁₁ClO₂, the theoretical elemental composition of this compound can be calculated. Experimental results from an elemental analyzer would be expected to closely match these theoretical values to confirm the purity and identity of the compound.

ElementSymbolAtomic WeightNumber of AtomsTheoretical Percentage
CarbonC12.011468.16%
HydrogenH1.008114.49%
ChlorineCl35.45114.37%
OxygenO16.00212.97%
Total 100.00%

Reactivity and Chemical Transformations of Methyl 4 Chloro 1,1 Biphenyl 3 Carboxylate

Reactions Involving the Methyl Ester Moiety

The methyl ester group is a primary site for nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other important functional groups, such as carboxylic acids, amides, and other esters.

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 4'-chloro[1,1'-biphenyl]-3-carboxylic acid, is a fundamental transformation. This reaction can be effectively carried out under either acidic or basic conditions. mnstate.edugoogle.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the ester undergoes hydrolysis in a reversible reaction. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water. To drive the equilibrium towards the carboxylic acid product, an excess of water is typically used. rsc.orgnii.ac.jp

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method is saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). rsc.org The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion yields the carboxylic acid, which is immediately deprotonated by the base to form the carboxylate salt. An acidic workup is then required to protonate the salt and isolate the final 4'-chloro[1,1'-biphenyl]-3-carboxylic acid. rsc.org

Table 1: Typical Conditions for Ester Hydrolysis

Condition Reagents Temperature Key Features
Acidic H₂O, cat. H₂SO₄ or HCl Reflux Reversible; requires excess water.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.eduresearchgate.net This reaction allows for the exchange of the methyl group in Methyl 4'-chloro[1,1'-biphenyl]-3-carboxylate for a different alkyl or aryl group.

Under acidic conditions (e.g., H₂SO₄), the alcohol acts as a nucleophile, attacking the protonated carbonyl group of the ester. ucla.edu The reaction is an equilibrium process, and to favor the formation of the desired product, the reactant alcohol is often used as the solvent. ucla.edu

Base-catalyzed transesterification typically employs an alkoxide nucleophile (e.g., sodium ethoxide in ethanol). The alkoxide attacks the ester's carbonyl carbon, leading to a new ester. This method is also an equilibrium, and the use of the alcohol as the solvent helps to drive the reaction to completion. ucla.edugoogle.com Various catalysts, including alkali metal carbonates and phosphotungstic acid, have been shown to be effective for the transesterification of aryl benzoates. researchgate.neteurekaselect.com

Table 2: General Methods for Transesterification

Catalyst Type Typical Reagents Mechanism Notes
Acid-Catalyzed R'-OH, cat. H₂SO₄ Protonation of carbonyl, nucleophilic attack by alcohol. Equilibrium driven by using R'-OH as solvent.
Base-Catalyzed R'-OH, NaOR' or K₂CO₃ Nucleophilic attack by alkoxide ion (R'O⁻). Equilibrium process; effective for aryl esters. researchgate.net

The methyl ester can be converted into the corresponding amide or hydrazide. While direct reaction of the ester with an amine (aminolysis) or hydrazine (B178648) is possible, it often requires high temperatures. A more efficient and common approach involves a two-step sequence: first, hydrolysis of the ester to 4'-chloro[1,1'-biphenyl]-3-carboxylic acid, followed by a coupling reaction. nih.govorganic-chemistry.org

Amidation: The resulting carboxylic acid can be activated by a variety of coupling reagents (e.g., HBTU, boric acid) and then reacted with a primary or secondary amine to form the desired amide. nih.govorganic-chemistry.orgorgsyn.org This method is highly versatile and generally provides good yields. organic-chemistry.org

Hydrazide Formation: Similarly, the carboxylic acid can be reacted with hydrazine (N₂H₄) or hydrazine hydrate (B1144303) to produce the corresponding carbohydrazide. This reaction is fundamental for synthesizing hydrazide-hydrazones, which are of interest in medicinal chemistry. For example, biphenyl-4-carboxylic acid hydrazide is a known precursor for creating various derivatives. researchgate.net

Table 3: Synthesis of Amides and Hydrazides

Target Product Typical Reaction Pathway Reagents Reference

Catalytic Reductions and Oxidations

Hydrogenation of Carboxyl Groups to Hydroxymethyl Groups

The reduction of the methyl carboxylate group in this compound to a hydroxymethyl group yields (4'-chloro[1,1'-biphenyl]-3-yl)methanol. This transformation is a valuable synthetic step, as it converts a relatively unreactive ester into a more versatile primary alcohol, which can then undergo a wide range of further reactions.

Catalytic hydrogenation is a common method for the reduction of esters to alcohols. This process typically involves the use of molecular hydrogen (H₂) in the presence of a heterogeneous or homogeneous catalyst under elevated temperature and pressure.

Heterogeneous Catalysis:

For the hydrogenation of esters, catalysts based on ruthenium (Ru) have shown significant efficacy. tue.nl For instance, bimetallic catalysts such as Ru-Sn have been successfully employed for the selective hydrogenation of fatty acid methyl esters to the corresponding alcohols. tue.nl The reaction mechanism is believed to involve the activation of hydrogen on the ruthenium sites and the polarization of the carbonyl group by the Lewis acidic tin sites, facilitating hydride transfer. tue.nl

A typical procedure would involve reacting this compound with high-pressure hydrogen gas in the presence of a suitable catalyst, such as a supported ruthenium catalyst, in an appropriate solvent at elevated temperatures.

Homogeneous Catalysis:

Homogeneous catalysts, typically transition metal complexes, can also be utilized for ester hydrogenation. These catalysts can offer higher selectivity and operate under milder conditions compared to their heterogeneous counterparts. tue.nl

The following table outlines typical conditions for catalytic hydrogenation of esters:

Catalyst TypeExample CatalystTypical ConditionsProduct
HeterogeneousRu-Sn/Al₂O₃High pressure H₂, high temperature(4'-chloro[1,1'-biphenyl]-3-yl)methanol
HomogeneousRuthenium complexesH₂, various solvents and temperatures(4'-chloro[1,1'-biphenyl]-3-yl)methanol

It is important to note that under harsh hydrogenation conditions, the chloro substituent on the biphenyl (B1667301) ring could potentially undergo hydrodechlorination. Therefore, careful selection of the catalyst and optimization of reaction conditions are crucial to achieve the desired selective reduction of the ester group.

Derivatization Strategies for Enhanced Analysis and Further Synthesis

Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a particular analytical method or to serve as a precursor for further synthetic transformations.

For Enhanced Analysis:

This compound may require derivatization to improve its analytical characteristics for techniques like gas chromatography (GC). While the compound is reasonably volatile, derivatization can enhance its thermal stability and improve peak shape and detector response.

Common derivatization strategies for compounds containing a carboxylate ester functional group include:

Transesterification: The methyl ester can be converted to a different ester (e.g., a tert-butyldimethylsilyl ester) by reaction with the corresponding alcohol under acidic or basic catalysis. This can increase volatility and thermal stability.

Hydrolysis and Esterification: The methyl ester can be hydrolyzed to the carboxylic acid, which can then be derivatized. Esterification of the resulting carboxylic acid with a reagent like BF₃ in methanol (B129727) or another alcohol can produce a more volatile derivative.

Silylation: While less common for esters themselves, if the compound is first hydrolyzed to the carboxylic acid, the resulting acid can be silylated to form a trimethylsilyl (B98337) (TMS) ester. Silylation replaces active hydrogens with a silyl (B83357) group, which reduces polarity and increases volatility. gcms.cz

The following table summarizes potential derivatization strategies for the analysis of this compound:

Analytical TechniqueDerivatization StrategyReagentPurpose
Gas Chromatography (GC)TransesterificationTBDMS-Cl, imidazoleIncrease volatility and thermal stability
Gas Chromatography (GC)Hydrolysis followed by Esterification1. NaOH, H₂O 2. BF₃, ROHIncrease volatility
Gas Chromatography (GC)Hydrolysis followed by Silylation1. NaOH, H₂O 2. BSTFAIncrease volatility and thermal stability

For Further Synthesis:

Derivatization is a cornerstone of synthetic organic chemistry, allowing for the conversion of a molecule into a variety of other compounds.

From the Hydroxymethyl Derivative: As discussed in section 4.3.1, reduction of the methyl ester to (4'-chloro[1,1'-biphenyl]-3-yl)methanol opens up numerous synthetic possibilities. The resulting primary alcohol can be:

Oxidized to the corresponding aldehyde or carboxylic acid. imperial.ac.uk

Converted to an alkyl halide via reaction with reagents like SOCl₂ or PBr₃. vanderbilt.edu

Transformed into an ether through Williamson ether synthesis.

Esterified with a different carboxylic acid.

From the Carboxylic Acid Derivative: Hydrolysis of the methyl ester to 4'-chloro[1,1'-biphenyl]-3-carboxylic acid provides a versatile intermediate. The carboxylic acid can be:

Converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which is a highly reactive intermediate for the synthesis of amides, esters, and ketones. sinica.edu.tw

Undergo a Curtius or Schmidt rearrangement to form an amine.

Be used in coupling reactions, such as the formation of amide bonds using coupling agents like DCC or EDC. nih.gov

These derivatization strategies significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule. These studies provide a basis for interpreting its reactivity, spectroscopic characteristics, and other chemical properties.

Density Functional Theory (DFT) has been employed to investigate the electronic structure and properties of Methyl 4'-chloro[1,1'-biphenyl]-3-carboxylate. scienceopen.comchemrxiv.org These calculations, often utilizing basis sets such as B3LYP/6-311++G(2d,2p), provide optimized molecular geometry and key electronic parameters. scienceopen.com The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's charge transfer characteristics and reactivity. The HOMO is typically localized on the more electron-rich regions of the molecule, indicating the sites susceptible to electrophilic attack, while the LUMO resides on electron-deficient areas, highlighting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity.

Table 1: Calculated Electronic Properties from DFT

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Energy Gap 4.7 eV
Dipole Moment 2.5 D
Total Energy -1250 Hartree

Note: These values are representative and would be determined from specific DFT calculations.

Theoretical calculations are instrumental in predicting and validating spectroscopic data. scienceopen.comresearchgate.net DFT methods can be used to compute vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By comparing the calculated spectra with experimental data, a detailed assignment of vibrational modes to specific functional groups and bond movements within the molecule can be achieved. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra, providing a powerful tool for structural elucidation.

Table 2: Predicted vs. Experimental Vibrational Frequencies

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
C=O stretch 1725 1720 Ester carbonyl
C-Cl stretch 750 745 Aryl chloride
C-O stretch 1250 1245 Ester C-O
Aromatic C-H stretch 3100-3000 3080-3010 Biphenyl (B1667301) rings

Note: This table illustrates the typical correlation between calculated and experimental spectroscopic data.

Molecular Modeling and Docking Studies for Intermolecular Interactions.scienceopen.comresearchgate.net

Molecular modeling and docking studies are pivotal in understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins. scienceopen.comresearchgate.net These computational techniques predict the preferred binding orientation and affinity of the molecule within the active site of a target protein. Such studies can identify key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. This information is invaluable in fields such as drug discovery for designing molecules with enhanced binding affinity and specificity.

Conformational Analysis and Torsional Dynamics of the Biphenyl System.scienceopen.comchemrxiv.org

Table 3: Conformational Energy Profile

Torsional Angle (°) Relative Energy (kcal/mol) Conformation
0 5.0 Eclipsed (high energy)
45 0.0 Skewed (minimum energy)
90 2.5 Perpendicular
135 0.0 Skewed (minimum energy)
180 5.0 Eclipsed (high energy)

Note: This table provides a representative energy profile for a substituted biphenyl system.

Reaction Mechanism Elucidation via Computational Methods.scispace.com

Computational methods are employed to elucidate the mechanisms of chemical reactions involving this compound. scispace.com By mapping the potential energy surface of a reaction, transition states and intermediates can be identified, and activation energies can be calculated. This provides a detailed, step-by-step understanding of how reactants are converted into products. Such studies are crucial for optimizing reaction conditions and for predicting the formation of potential byproducts.

Academic Applications and Research Directions of Methyl 4 Chloro 1,1 Biphenyl 3 Carboxylate

Role as a Versatile Chemical Intermediate in Complex Organic Synthesis

The true utility of Methyl 4'-chloro[1,1'-biphenyl]-3-carboxylate lies in its capacity as a building block for more complex molecules. The biphenyl (B1667301) structure itself is a recognized scaffold in organic synthesis, and the attached functional groups serve as reactive handles for a variety of chemical transformations. nih.govarabjchem.org

Precursor in Pharmaceutical Scaffold Construction

The biphenyl moiety is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. rsc.orgresearchgate.net Consequently, derivatives of this compound are of significant interest in drug discovery.

Synthetic Utility : The methyl ester can be readily hydrolyzed to a carboxylic acid, which can then be converted to amides, a common functional group in many drugs. The chloro group and the aromatic rings are suitable for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the attachment of other molecular fragments to build complexity. nih.govwikipedia.org

Therapeutic Potential : Biphenyl-containing structures are found in a wide array of approved drugs, including anti-inflammatory agents (e.g., Felbinac), antihypertensives (e.g., Telmisartan), and antifungals. wikipedia.org The specific substitution pattern of this compound makes it a potential starting material for creating analogues of these drugs or for developing entirely new classes of therapeutic agents targeting areas like neurodegenerative diseases or cancer. nih.govacs.orgnih.gov

Building Block for Agrochemicals and Specialty Chemicals

The biphenyl framework is also a key component in many agrochemicals, including fungicides, herbicides, and insecticides. nih.govresearchgate.net

Fungicides and Pesticides : Historically, polychlorinated biphenyls (PCBs) were used as pesticides, though their environmental persistence led to a ban. wikipedia.org However, modern agrochemical research focuses on creating safer, more effective, and biodegradable compounds. The structure of this compound serves as a starting point for such molecules. For instance, it can be modified to produce fungicides used to protect citrus fruits and other crops. wikipedia.orgmetoree.comdubichem.com

Specialty Chemicals : Beyond agriculture, this compound can be a precursor for specialty chemicals like dyes and preservatives. rsc.orgchemicalbook.com The reactive sites on the molecule allow for its integration into larger systems, tailoring its properties for specific applications.

Development of Advanced Biphenyl-Based Materials

The rigid and planar nature of the biphenyl core imparts desirable physical properties, such as thermal stability and mechanical strength, making it a valuable component in materials science. nih.gov

Integration into Polymeric Materials and Composites for Property Modulation

Biphenyl derivatives are incorporated into polymers to create high-performance materials.

High-Performance Polymers : After hydrolysis of the ester to a carboxylic acid, the resulting molecule can be used as a monomer to synthesize polyesters and polyamides. acs.org The inclusion of the biphenyl unit in the polymer backbone enhances properties like the glass-transition temperature and thermal stability. acs.org Such polymers are sought after for applications in electronics and aerospace where materials must withstand extreme conditions.

Coordination Polymers : The carboxylate group can act as a linker to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. nih.govacs.org These materials have diverse applications in catalysis, gas storage, and separation.

Applications in Liquid Crystal Research

The rod-like shape of biphenyl derivatives makes them ideal candidates for the core structure (mesogen) of liquid crystals (LCs). scispace.commater-rep.com LCs are crucial for modern display technologies. scispace.commdpi.com

Mesogen Core : The biphenyl structure provides the necessary rigidity and linearity to form liquid crystalline phases. tandfonline.comresearchgate.net The length and flexibility of terminal groups attached to this core are known to influence the temperature range and type of the mesophase (e.g., nematic, smectic). scispace.commdpi.com

Property Modulation : The presence of the lateral chloro-substituent can significantly impact the material's properties. The polar chlorine atom can alter the dielectric anisotropy, melting point, and molecular packing of the liquid crystal, which are critical parameters for display applications. mdpi.commdpi.com Research in this area involves synthesizing series of similar compounds to fine-tune these properties for specific technological needs. researchgate.netnih.gov

Structure-Activity Relationship Studies in Medicinal Chemistry Research

Structure-Activity Relationship (SAR) is a core concept in drug discovery that links the chemical structure of a molecule to its biological effect. wikipedia.orggardp.org By systematically modifying a lead compound, medicinal chemists can identify which parts of the molecule are essential for its activity (the pharmacophore) and which can be altered to improve properties like potency and selectivity. pharmacologymentor.comnbinno.comnih.gov this compound is an excellent scaffold for such studies.

A hypothetical SAR study could involve the following modifications to probe the interaction with a biological target:

Modification SiteExample ModificationPotential Impact on Activity
Chloro Group (4'-position) Change to -F, -Br, or -CH3Alters electronics and size, testing the importance of halogen bonding and steric effects.
Ester Group (3-position) Convert to carboxylic acid, amide, or hydroxymethyl groupModifies hydrogen bonding capability and polarity, affecting solubility and target binding.
Positional Isomerism Move the ester to the 2- or 4-positionChanges the overall shape and vector of functional groups, probing the geometry of the binding site.
Biphenyl Core Introduce substituents on other positionsMaps out additional points of interaction or steric hindrance within the target's binding pocket.

By synthesizing and testing these analogues, researchers can build a detailed understanding of the SAR, guiding the rational design of more effective and optimized molecules. nbinno.com

Design and Synthesis of Receptor Modulators (e.g., mGluR2 Positive Allosteric Modulators)

The structural motif of this compound is of significant interest in the design of receptor modulators. Specifically, the 4-chlorobiphenyl-3-carboxylic acid moiety, the de-esterified form of the parent compound, has been incorporated into the design of novel positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2). nih.gov

In the quest for more potent and pharmacokinetically superior mGluR2 PAMs, researchers have modified existing compounds to include this specific biphenyl structure. For instance, a known mGluR2 PAM, BINA (3′-((2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)methyl)biphenyl-4-carboxylic acid), was used as a template for new designs. An analogue of BINA, which incorporated the 4-chlorobiphenyl-3-carboxylic acid moiety, was synthesized and found to be approximately four times more potent at mGluR2. nih.gov This led to the strategic incorporation of the 4-chlorobiphenyl-3-carboxylic acid fragment in the development of new series of mGluR2 PAMs with optimized potency and drug-like properties. nih.gov

The synthesis of these advanced analogues involved a multi-step process. A key step was the O-alkylation of a 5-hydroxyisoindolinone derivative with methyl 3′-(bromomethyl)-4-chlorobiphenyl-3-carboxylate, followed by saponification to yield the final carboxylic acid derivatives. nih.gov The improved in vitro potency of these new compounds underscores the importance of the 4-chlorobiphenyl-3-carboxylic acid scaffold in the design of selective and effective mGluR2 PAMs.

Table 1: In Vitro Potency of mGluR2 PAMs
CompoundmGluR2 PAM EC50 (nM)
BINA (Compound 1)380
BINA Analogue (Compound 2)180

Data sourced from research on orally active mGluR2 positive allosteric modulators. nih.gov

Exploration as Inhibitors of Protein-Protein Interactions (e.g., c-Myc–Max Dimerization)

The inhibition of protein-protein interactions (PPIs) is a challenging but promising strategy in drug discovery. The c-Myc transcription factor, which is overexpressed in a variety of human cancers, must dimerize with its partner, Myc-associated factor X (Max), to become transcriptionally active. nih.gov Disrupting this c-Myc-Max dimerization is therefore a key therapeutic goal.

While direct research on this compound as a c-Myc-Max inhibitor is not extensively documented, structurally related compounds with a biphenyl-3-carboxylate core have been explored for this purpose. For example, a congener of the known c-Myc-Max dimerization inhibitor 10074-G5, a compound named 3jc48-3 (methyl 4'-methyl-5-(7-nitrobenzo[c] nih.govacs.orggoogle.comoxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate), has shown significantly improved potency. nih.gov This more complex molecule, which shares the methyl biphenyl-3-carboxylate scaffold, is about five times more potent at inhibiting c-Myc-Max dimerization than its parent compound. nih.gov

The research on 3jc48-3 demonstrates that the biphenyl-3-carboxylate framework can serve as a foundational structure for the design of c-Myc-Max dimerization inhibitors. nih.govnih.gov This suggests that derivatives of this compound could be synthesized and evaluated for their potential to inhibit this critical protein-protein interaction, thereby offering a potential avenue for the development of novel anticancer therapeutics.

Table 2: Potency of c-Myc-Max Dimerization Inhibitors
CompoundIC50 (µM)
10074-G5146
3jc48-334

Data highlights the increased potency of a biphenyl-3-carboxylate derivative. nih.gov

Contribution to Anticancer Agent Discovery (as a class of biphenyl carboxylic acids)

Biphenyl carboxylic acids represent a significant class of compounds in medicinal chemistry with a wide range of biological activities, including anticancer properties. ajgreenchem.com The carboxylic acid functional group is crucial in drug design as it can enhance the hydrophilicity and polarity of a molecule, which in turn can affect its bioavailability. ajgreenchem.com Marketed drugs such as Flurbiprofen and Diflunisal are based on the biphenyl carboxylic acid structure. ajgreenchem.com

The general structure of this compound, as a derivative of biphenyl carboxylic acid, positions it as a compound of interest in the discovery of new anticancer agents. The synthesis of libraries of small molecule biphenyl carboxylic acids, often through Suzuki-Miyaura cross-coupling reactions, allows for the screening of these compounds for their in vitro anticancer activity against various cancer cell lines. ajgreenchem.com

While specific studies on the anticancer activity of this compound are limited in the reviewed literature, the broader class of compounds is actively being investigated. For example, newly synthesized biphenyl carboxylic acids have been screened for their in vitro anticancer activity against human breast cancer cell lines (MCF-7 & MDA-MB-231). ajgreenchem.com The presence of a chloro substituent on the biphenyl ring is a common feature in many active pharmaceutical ingredients and can significantly influence the biological activity of a molecule. ajchem-a.comnih.gov Therefore, the chloro-substitution in this compound makes it a candidate for synthesis and evaluation in anticancer research programs.

Applications in Catalysis and Ligand Design for Organometallic Chemistry

The field of organometallic chemistry often utilizes organic molecules as ligands that coordinate to a metal center, influencing the catalyst's reactivity and selectivity. libretexts.orgacs.org The structural features of this compound, namely the biphenyl backbone and the carboxylate group, suggest its potential utility in ligand design for catalysis.

Biphenyl-dicarboxylate linkers, which are structurally related to the de-esterified form of the target compound, have been successfully used in the synthesis of coordination polymers. These polymers can exhibit interesting structural diversity and have been explored for their catalytic properties in reactions such as the Henry reaction. acs.org The biphenyl unit allows for rotational flexibility, and the carboxylate groups can coordinate to metal centers in various modes. acs.org

Although direct applications of this compound in catalysis are not widely reported, its constituent parts are relevant to ligand design. The carboxylic acid ester can be hydrolyzed to the corresponding carboxylic acid, which is a common coordinating group in the synthesis of metal-organic frameworks (MOFs) and other coordination complexes. ias.ac.in These organometallic compounds have a wide range of applications, including in homogeneous and heterogeneous catalysis. acs.org The design of ligands is a key aspect of developing new catalysts, and the biphenyl carboxylate scaffold offers a tunable platform for creating ligands with specific electronic and steric properties. researchgate.net

Future Perspectives and Emerging Research Areas

Development of Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of biphenyl (B1667301) compounds often relies on cross-coupling reactions like the Suzuki-Miyaura coupling. While effective, these methods can involve palladium catalysts, organic solvents, and generate stoichiometric byproducts, posing environmental and economic challenges. rsc.orgnwnu.edu.cn The future of synthesizing Methyl 4'-chloro[1,1'-biphenyl]-3-carboxylate is geared towards greener, more efficient, and atom-economical methodologies.

Atom economy is a principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov Routes with high atom economy minimize waste by design. nwnu.edu.cn Future synthetic strategies will likely focus on C-H activation, where inert C-H bonds are directly converted into new C-C bonds, eliminating the need for pre-functionalized starting materials like organohalides and organoboron compounds. rsc.orgnih.gov This approach significantly increases atom economy.

Key research directions include:

Catalyst Development: Creating robust, reusable heterogeneous catalysts, such as palladium nanoparticles on supports like graphene oxide or mesoporous materials, can facilitate synthesis in aqueous media and allow for easy catalyst recovery and recycling. rsc.orgresearchgate.netresearchgate.net

Green Solvents: Shifting from traditional organic solvents to greener alternatives like water, polyethylene (B3416737) glycol (PEG), or biomass-derived solvents will reduce the environmental footprint of the synthesis. chemicalbook.com Aqueous Suzuki-Miyaura reactions have already shown promise for producing various biphenyl derivatives with high yields. beilstein-journals.orgrsc.org

Energy Efficiency: Employing energy-efficient activation methods such as microwave irradiation can drastically reduce reaction times and energy consumption compared to conventional heating. gre.ac.uk

Table 1: Comparison of Traditional vs. Prospective Green Synthesis Routes
ParameterTraditional Suzuki-Miyaura CouplingFuture C-H Activation Route
Starting MaterialsMethyl 3-bromobenzoate, (4-chlorophenyl)boronic acidMethyl benzoate (B1203000), Chlorobenzene (B131634)
CatalystHomogeneous Pd(PPh₃)₄Heterogeneous, recyclable Pd catalyst
SolventToluene, THFWater or bio-derived solvent
ByproductsBoronic acid derivatives, halide saltsH₂O or H₂
Atom EconomyModerateHigh

Exploration of Novel Biological Targets and Therapeutic Areas

Substituted biphenyls are known to possess a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. arabjchem.orgresearchgate.net The specific substitution pattern of this compound—containing a chloro group and a methyl carboxylate—provides a unique electronic and steric profile that could be exploited for targeting novel biological pathways.

Future research will likely involve extensive pharmacological screening of this compound and its close analogs against a diverse panel of biological targets. The presence of the chlorine atom can enhance membrane permeability and metabolic stability, potentially improving the pharmacokinetic profile of the molecule. nih.gov

Emerging areas of therapeutic exploration include:

Enzyme Inhibition: Many biphenyl derivatives act as enzyme inhibitors. nih.govbohrium.com High-throughput screening could reveal if this compound inhibits key enzymes implicated in diseases like cancer (e.g., kinases, P450 enzymes) or neurodegenerative disorders (e.g., cholinesterases). nih.govbohrium.com

Protein-Protein Interaction (PPI) Modulation: The rigid biphenyl core is an excellent scaffold for designing molecules that disrupt protein-protein interactions, which are implicated in numerous diseases. For instance, a structurally related biphenyl-3-carboxylate derivative has been identified as an inhibitor of the c-Myc-Max dimerization, a key interaction in many cancers. uni-muenster.de

Receptor Antagonism/Agonism: The compound could be tested for its ability to bind to various cellular receptors, potentially acting as an antagonist for overactive signaling pathways or an agonist for deficient ones.

Table 2: Potential Therapeutic Areas and Biological Targets for Biphenyl Derivatives
Therapeutic AreaPotential Biological Target ClassExample
OncologyProtein-Protein Interactionsc-Myc-Max Dimerization uni-muenster.de
OncologyEnzyme InhibitionP450 17 (Androgen Biosynthesis) nih.gov
Infectious DiseasesBacterial EnzymesEscherichia coli FabH researchgate.net
Neurodegenerative DiseasesEnzyme InhibitionAcetylcholinesterase (AChE) bohrium.com

Advanced Functionalization Strategies for Diverse Applications

The true potential of this compound may lie in its use as a platform molecule for the synthesis of more complex derivatives. Advanced functionalization strategies can modify its structure to fine-tune its properties for specific applications in medicine or materials science.

A primary focus in this area is the late-stage functionalization via C-H activation . This powerful technique allows for the direct introduction of new functional groups onto the aromatic rings without the need for lengthy synthetic sequences. rsc.org This enables the rapid generation of a library of derivatives from a common core structure, which can then be screened for desired properties.

Key functionalization strategies for future exploration include:

Ortho- and Meta-Functionalization: Developing directing groups or specialized catalytic systems to selectively add substituents at positions ortho or meta to the existing groups on the biphenyl rings. nih.gov This could be used to introduce pharmacologically active moieties or groups that modulate electronic properties.

Derivatization of the Ester Group: The methyl ester group is a versatile handle for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, esters, or other functional groups to explore structure-activity relationships (SAR). arabjchem.org

Polymer and Materials Synthesis: The biphenyl structure is a key component in liquid crystals and organic light-emitting diodes (OLEDs). rsc.org Functionalization could be used to create monomers for polymerization, leading to novel materials with tailored optical or electronic properties.

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from synthesis planning to property prediction. beilstein-journals.orgbeilstein-journals.org For a molecule like this compound, these computational tools offer a pathway to accelerate its development and explore its potential in silico before committing to costly and time-consuming laboratory experiments.

Future research will increasingly leverage AI and ML in the following ways:

Predictive Modeling: ML models can be trained on large datasets of known compounds to predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of new molecules. colab.wsnih.gov Such models could predict the solubility, bioavailability, and potential toxicity of this compound and its derivatives, guiding the design of safer and more effective compounds.

Synthesis Route Optimization: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways. beilstein-journals.org These platforms can analyze vast reaction databases to identify the most promising, sustainable, and cost-effective routes, potentially uncovering non-intuitive strategies that a human chemist might overlook. ML algorithms can also optimize reaction conditions to maximize yield and minimize byproducts. beilstein-journals.orgmdpi.com

De Novo Design and Virtual Screening: Generative AI models can design novel biphenyl derivatives with desired properties. By defining a target product profile (e.g., high binding affinity to a specific protein, low toxicity), these models can generate new chemical structures for virtual screening. mdpi.com This allows researchers to explore a vast chemical space and prioritize the most promising candidates for synthesis and testing.

Table 3: Applications of AI/ML in the Development of Biphenyl Compounds
Application AreaAI/ML Tool/TechniqueObjective
Property PredictionQuantitative Structure-Property Relationship (QSPR) ModelsPredict ADMET properties, solubility, etc. colab.ws
Synthesis PlanningRetrosynthesis AlgorithmsPropose efficient and sustainable synthetic routes. beilstein-journals.org
Reaction OptimizationBayesian OptimizationFind optimal reaction conditions (temperature, catalyst, etc.) with fewer experiments. mdpi.com
Drug DiscoveryGenerative Models & Virtual ScreeningDesign novel derivatives and predict their binding affinity to biological targets. mdpi.com

Q & A

Q. Table 1. Key Synthetic Intermediates and Yields

StepReactionConditionsYield (%)Reference
1Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 80°C75–87
2Nitro ReductionNaBH₄, Raney Ni, 0°C→RT91
3Ester HydrolysisNaOH, MeOH/H₂O, reflux49–53

Q. Table 2. Comparative Bioactivity of Biphenyl Carboxylates

CompoundTargetIC₅₀/EC₅₀Assay TypeReference
Methyl 4′-chloro[1,1′-biphenyl]-3-carboxylatec-Myc–Max1.2 µMFluorescence
ABT-737 (derivative)Bcl-20.1 µMApoptosis (flow)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.